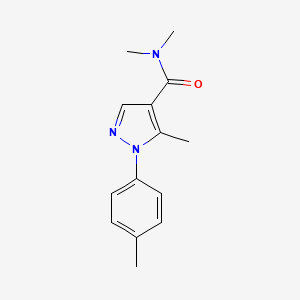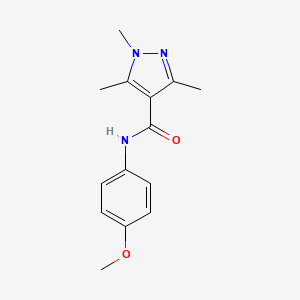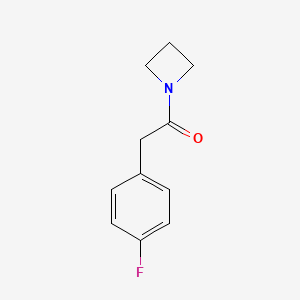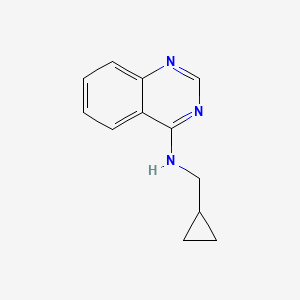
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is commonly used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiation therapy. In addition to its clinical applications, Tropisetron has also been extensively studied for its potential use in scientific research.
作用機序
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide acts as a competitive antagonist at the serotonin 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent activation of the receptor. This results in a decrease in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are implicated in the development of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its antiemetic effects, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been shown to modulate a variety of other physiological processes. Studies have demonstrated that N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can reduce pain perception, enhance cognitive function, and improve mood. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has a well-established safety profile and is widely available for use in research.
However, there are also some limitations to the use of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide in laboratory experiments. Its effects may be confounded by interactions with other neurotransmitter systems, and its efficacy may vary depending on the specific experimental conditions. Furthermore, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may not be suitable for use in certain animal models due to species-specific differences in the distribution and function of the serotonin 5-HT3 receptor.
将来の方向性
There are several potential future directions for research involving N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide. One area of interest is the development of novel analogs that can selectively target different subtypes of the serotonin 5-HT3 receptor. Another area of focus is the investigation of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may also have applications in the treatment of other conditions such as anxiety and depression.
合成法
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can be synthesized through a multistep process that involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The resulting compound is then subjected to a series of reactions that involve the introduction of the amide and methyl groups to yield N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide.
科学的研究の応用
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been utilized in scientific research for its ability to modulate the activity of the serotonin 5-HT3 receptor. This receptor is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including neurotransmitter release, pain perception, and gastrointestinal motility.
特性
IUPAC Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-12(8-6-10)17-11(2)13(9-15-17)14(18)16(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABBTVHONYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)





![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


